Deuterium-Induced Mass Shift: Spectral Differentiation from Non-Deuterated Metabolite
3-Hydroxy agomelatine D3 exhibits a +3 Da mass shift relative to unlabeled 3-hydroxy agomelatine, enabling distinct MS detection channels. The MRM transition for the deuterated compound shifts from m/z 260.1→201.1 (unlabeled) to m/z 263.1→204.1 (D3-labeled), providing complete spectral separation for internal standard use [1]. In contrast, agomelatine D3 (parent drug) uses transitions m/z 247.1→188.1 and is structurally incapable of tracking the hydroxylated metabolite's recovery .
| Evidence Dimension | Mass shift for MRM detection (Da) |
|---|---|
| Target Compound Data | m/z 263.1→204.1 |
| Comparator Or Baseline | 3-Hydroxy agomelatine: m/z 260.1→201.1; Agomelatine D3: m/z 247.1→188.1 |
| Quantified Difference | +3 Da vs. unlabeled metabolite; +16 Da vs. agomelatine D3 |
| Conditions | LC-MS/MS with positive ESI, MRM mode |
Why This Matters
Spectral orthogonality prevents cross-talk between analyte and internal standard, enabling accurate quantitation of 3-hydroxy agomelatine in complex biological matrices.
- [1] Li M, et al. Development and validation a LC-MS/MS method for the simultaneous determination of agomelatine and its metabolites, 7-desmethyl-agomelatine and 3-hydroxy-agomelatine in human plasma: Application to a bioequivalence study. J Chromatogr B Analyt Technol Biomed Life Sci. 2015;1003:60-6. View Source
